Bienvenue dans la boutique en ligne BenchChem!

ent-Dorzolamide hydrochloride

Chiral Chromatography Analytical Method Development Enantiomeric Purity

As the official USP Dorzolamide Related Compound A and EP Impurity A, ent‑Dorzolamide hydrochloride (CAS 122028‑36‑8) is essential for chiral HPLC method development, system suitability, and batch release testing of dorzolamide API and ophthalmic solutions. Unlike the active (4S,6S)-isomer, this (4R,6R)-enantiomer exhibits distinct chromatographic retention—substitution invalidates pharmacopoeial compliance. Ideal for ANDA submissions and stability studies. Certify your analytical workflow with this traceable reference standard.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol
CAS No. 122028-36-8
Cat. No. B123170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Dorzolamide hydrochloride
CAS122028-36-8
Synonyms4R,6R-Dorzolamide Hydrochloride;  (4R-trans)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride;  USP Dorzolamide Hydrochloride Related Compound A; 
Molecular FormulaC10H17ClN2O4S3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1
InChIKeyOSRUSFPMRGDLAG-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Dorzolamide hydrochloride (CAS 122028-36-8) for Research and Analytical Reference


ent-Dorzolamide hydrochloride (CAS 122028-36-8), also known as Dorzolamide EP Impurity A or USP Dorzolamide Hydrochloride Related Compound A, is the (4R,6R)-enantiomer of the antiglaucoma agent dorzolamide . This compound serves a distinct and critical role in pharmaceutical analysis and research, primarily as a high-purity reference standard for method development and quality control . Unlike the active pharmaceutical ingredient (API), which is the (4S,6S)-isomer, this compound is used to establish analytical methods and ensure the purity of dorzolamide drug substances and products .

Why ent-Dorzolamide hydrochloride (CAS 122028-36-8) Cannot Be Substituted by the Active Isomer or Other Impurities


In pharmaceutical analysis, stereoisomers and impurities cannot be used interchangeably due to their distinct physical, chemical, and biological properties. The (4R,6R)-isomer, ent-dorzolamide, exhibits different retention times in chiral chromatography compared to the active (4S,6S)-isomer, necessitating a specific reference standard for accurate identification and quantification [1]. Furthermore, its official recognition in major pharmacopoeias (USP and EP) as a specified impurity mandates the use of this exact compound for regulatory compliance in quality control [2]. Substituting with a generic carbonic anhydrase inhibitor or even another dorzolamide-related compound would invalidate analytical methods and fail to meet pharmacopoeial requirements, compromising drug safety and efficacy assessments .

Quantitative Evidence for Selecting ent-Dorzolamide hydrochloride (CAS 122028-36-8) over Close Analogs


Chiral Chromatographic Separation: Resolution from Active (4S,6S)-Dorzolamide

A validated HPLC method was developed specifically to separate and quantify dorzolamide hydrochloride (4S,6S) and its enantiomer (4R,6R) [1]. The method achieved baseline resolution of the two enantiomers on a chiral-α1-acid glycoprotein column [1].

Chiral Chromatography Analytical Method Development Enantiomeric Purity

Pharmacopoeial Designation as a Specified Impurity

ent-Dorzolamide hydrochloride is officially recognized as 'Dorzolamide EP Impurity A' and 'USP Dorzolamide Hydrochloride Related Compound A' [1]. It is a required reference standard for methods prescribed in the European and United States Pharmacopoeias [1].

Quality Control Regulatory Compliance Pharmaceutical Analysis

Quantitative Assay for Impurity Control in Drug Substance

The USP monograph for Dorzolamide Hydrochloride specifies a limit test for related compound A using a validated HPLC method [1]. The system suitability solution requires a mixture of 18 mg of USP Dorzolamide Hydrochloride RS and 2 mg of USP Dorzolamide Hydrochloride Related Compound A RS, demonstrating the need for this specific standard [1].

Impurity Profiling HPLC Assay Pharmaceutical Quality

Validated HPLC Method for Trace Analysis in Finished Products

A separate HPLC method using a coated cellulose phenylcarbamate chiral stationary phase was developed and validated for the enantiomeric separation of dorzolamide hydrochloride [1]. This method established a calibration range of 0.2-5 µg/mL for the (4R,6R)-enantiomer, enabling its quantification in commercial eye drop samples [1].

Method Validation Trace Analysis Ophthalmic Formulations

Optimal Use Cases for ent-Dorzolamide hydrochloride (CAS 122028-36-8) Based on Quantitative Evidence


Analytical Method Development and Validation for Enantiomeric Purity

This compound is the definitive reference standard for developing and validating chiral HPLC methods to quantify the (4R,6R)-enantiomer in dorzolamide drug substances and ophthalmic solutions. Its lower LOD (0.05 µg/mL) and validated calibration range (0.2-5 µg/mL) make it ideal for trace-level analysis, ensuring accurate impurity profiling [1][2].

Regulatory Compliance and Quality Control

As the official EP Impurity A and USP Related Compound A, this compound is mandatory for performing the specific tests and assays described in pharmacopoeial monographs. Its use is essential for batch release testing, stability studies, and supporting Abbreviated New Drug Applications (ANDAs) [1][2].

Pharmaceutical Research on Stereochemical Pharmacology

While the (4S,6S)-isomer is the active drug, the (4R,6R)-enantiomer serves as a critical tool in understanding the stereochemical basis of carbonic anhydrase inhibition. Its availability as a high-purity standard allows researchers to directly compare the binding affinity and biological activity of the two enantiomers in vitro, which is fundamental to structure-activity relationship (SAR) studies [1].

Quote Request

Request a Quote for ent-Dorzolamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.